Tetracyclo(6.2.1.0(2,7).0(3,5))undecane
Description
Tetracyclo(6.2.1.0²⁷.0³⁵)undecane (CAS 1777-44-2) is a highly strained polycyclic hydrocarbon with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol . Its structure comprises four fused rings: a bicyclo[6.2.1] core with additional bridging methylene groups at positions 2,7 and 3,5, forming a rigid, cage-like geometry .
Key physicochemical properties include:
- ΔfH° (gas): 59.00 ± 3.60 kJ/mol
- ΔfH° (liquid): 3.80 ± 3.60 kJ/mol
- Boiling point (Tboil): 464.43 K
- Critical temperature (Tc): 675.33 K
- LogP (octanol/water): 2.688 .
The compound’s rigidity and strain energy make it a subject of interest in synthetic organic chemistry and materials science, particularly for designing high-energy fuels or thermally stable polymers .
Properties
CAS No. |
1777-44-2 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
tetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C11H16/c1-2-7-3-6(1)9-4-8-5-10(8)11(7)9/h6-11H,1-5H2 |
InChI Key |
VBMPZIREYOVDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4CC4C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors can also enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane involves its interaction with various molecular targets. The strained structure of the compound allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Spiro[5.5]undecane Derivatives
- 2,4,8,10-Tetraoxaspiro[5.5]undecane (e.g., compounds 4–8 in ):
- Structure : Features a central spiro carbon connecting two tetraoxacyclohexane rings.
- Key Differences : Unlike the fused tetracyclic system of Tetracyclo(6.2.1.0²⁷.0³⁵)undecane, this compound’s spiro architecture introduces conformational flexibility, enabling stereochemical diversity (e.g., enantiomerism in tetrasubstituted derivatives) .
- Applications : Used in protecting-group chemistry for aldehydes/ketones under mild conditions .
Pentacyclo[6.3.0.0²⁶.0³¹⁰.0⁵⁹]undecane (Trishomocubane)
- Structure : A pentacyclic "cubane-like" hydrocarbon with five fused rings .
- Key Differences : Higher ring count and strain energy compared to Tetracyclo(6.2.1.0²⁷.0³⁵)undecane. Synthesized via rearrangement of cubane precursors .
- Applications : Explored for high-density energetic materials due to its compact, strained geometry .
Tetracyclo[5.2.2.0¹⁶.0⁴⁹]undecane (Trinorbornane)
- Structure: A chiral, C₂-symmetric tetracyclic hydrocarbon with a norbornane-like framework .
- Key Differences : Contains a bicyclo[5.2.2] core instead of bicyclo[6.2.1], leading to distinct stereoelectronic properties.
- Synthesis : Achieved in 7% yield over nine steps, highlighting synthetic challenges .
Functionalized Analogues
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Structure : A spiro compound with phosphorus and oxygen heteroatoms .
- Key Differences : Heteroatom inclusion alters reactivity (e.g., redox stability) and enables applications in coordination chemistry .
4-Oxatetracyclo[6.2.1.0²⁷.0³⁵]undec-9-ene
- Structure : A halogenated derivative (hexachloro-substituted) with an oxygen bridge .
- Key Differences : Increased polarity and toxicity due to halogen substituents, limiting industrial use .
Thermodynamic and Kinetic Properties
- Stability: Tetracyclo(6.2.1.0²⁷.0³⁵)undecane’s strain energy is lower than trishomocubane but higher than trinorbornane, as inferred from rearrangement studies .
- Reactivity : The compound’s bridged structure resists retro-Diels–Alder reactions, unlike polyquinane derivatives (e.g., staurane tetraones), which undergo retro-Claisen cleavage .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane, and what challenges arise during its stereochemical control?
- Methodological Answer : Synthesis often involves annulation or cycloaddition strategies. For example, tricyclic precursors like tricyclo[6.2.1.0⁴,⁷]undecane derivatives are functionalized via epoxidation or bromination, followed by stereoselective ring closure (e.g., 10-bromo-6,9-epoxy intermediates) . Challenges include competing elimination pathways and axial chirality management, requiring precise temperature control (-78°C to 0°C) and Lewis acid catalysts (e.g., BF₃·OEt₂) to suppress side reactions .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to resolve structural ambiguities in tetracyclic frameworks?
- Methodological Answer : Key NMR parameters include:
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Bridgehead H (C2, C7) | 1.8–2.2 | dd | J = 10–12 |
| Epoxy protons (C6, C9) | 3.5–4.0 | m | - |
- Assignments rely on decoupling experiments and NOESY correlations to distinguish diastereotopic protons .
Q. What computational methods are employed to predict the reactivity of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates strain energy (~25 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV), identifying reactive sites (e.g., strained bridgehead carbons). Molecular dynamics simulations model conformational flexibility in solution .
Advanced Research Questions
Q. How can failed annulation attempts in tetracyclic synthesis be systematically analyzed and resolved?
- Methodological Answer : A case study of 10-bromo-6,9-epoxy-tricyclo[6.2.1.0⁴,⁷]undecan-3-one (I) revealed competing nortricyclane formation via internal displacement. Mitigation involves:
- Lowering reaction temperature to -40°C.
- Using bulky bases (e.g., LDA) to disfavor elimination.
- Monitoring intermediates via in situ IR spectroscopy for real-time adjustments .
Q. What catalytic strategies enable enantioselective functionalization of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane?
- Methodological Answer : N-Heterocyclic carbene (NHC) catalysts enable [3+2] annulations with cyclohexadienone-tethered ynals, achieving 100% atom economy and >90% ee under mild conditions (rt, 24h). Key parameters:
| Catalyst Loading | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| 5 mol% Mes-NHC | THF | 85 | 92 |
Q. How does the cage-like framework of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane influence its regioselective derivatization?
- Methodological Answer : Proximity effects in the rigid scaffold enable sequential functionalization. For example:
Step 1 : Epoxidation at C6–C9 with mCPBA (syn selectivity, 78% yield).
Step 2 : Bromination at C10 via radical pathway (AIBN, NBS, 65% yield).
Step 3 : Ring-opening of epoxide with Grignard reagents (R-MgX) at C6 (trans addition, 82% yield) .
Q. What are the limitations of X-ray crystallography in resolving axial chirality in polycyclic systems?
- Methodological Answer : For enantiomers like (1Sa,4S,6R,7S,9R)-tetracyclo[5.2.2.0¹,⁶.0⁴,⁹]undecane, Flack parameters >0.1 indicate poor resolution. Alternative approaches:
- Chiral derivatization (e.g., Mosher esters) combined with CD spectroscopy.
- Solid-state NMR using ¹³C CP-MAS to distinguish diastereomeric crystal packing .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the thermal stability of tetracyclo(6.2.1.0²,⁷.0³,⁵)undecane derivatives?
- Analysis : Discrepancies arise from:
- Sample purity : Impurities (e.g., residual Br in brominated analogs) lower decomposition onset by 20–30°C (DSC data).
- Measurement conditions : Under N₂ vs. air, oxidative degradation accelerates above 200°C (TGA).
- Resolution : Standardize purification (column chromatography, >99% purity) and inert-atmosphere protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
